molecular formula C11H17N B14508920 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile CAS No. 63261-38-1

2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B14508920
CAS No.: 63261-38-1
M. Wt: 163.26 g/mol
InChI Key: KPAPOVSEWXPZFU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a highly strained bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for 2,2,4,4-Tetramethylbicyclo[31The use of photoredox catalysts and efficient reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized under specific conditions to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are effective in substitution reactions.

Major Products

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with molecular targets through its nitrile group and strained bicyclic structure. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the strained bicyclic framework can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane: Similar structure but lacks the nitrile group.

    2,2,4,4-Tetramethylbicyclo[3.1.0]hexane: Similar structure but without the nitrile group.

    Cyclopropylamines: Share the strained ring structure but differ in functional groups.

Uniqueness

2,2,4,4-Tetramethylbicyclo[310]hexane-6-carbonitrile is unique due to the presence of both the nitrile group and the highly strained bicyclic framework

Properties

CAS No.

63261-38-1

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,2,4,4-tetramethylbicyclo[3.1.0]hexane-6-carbonitrile

InChI

InChI=1S/C11H17N/c1-10(2)6-11(3,4)9-7(5-12)8(9)10/h7-9H,6H2,1-4H3

InChI Key

KPAPOVSEWXPZFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2C1C2C#N)(C)C)C

Origin of Product

United States

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